Phytantriol

Descripción general

Descripción

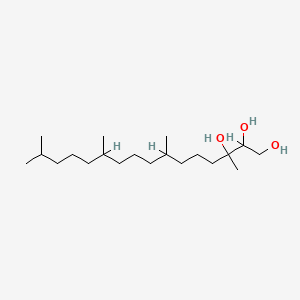

Phytantriol (3,7,11,15-tetramethylhexadecane-1,2,3-triol) is a lipid, that is mainly used in cosmetics.

The temperature−composition phase diagram of this compound/water mixtures is qualitatively similar to that of aqueous glycerol monooleate so its stability makes it an interesting alternative to exploit various applications of the cubic liquid crystalline phases.

The temperature−composition phase diagram of this compound/water mixtures is qualitatively similar to that of aqueous glycerol monooleate so its stability makes it an interesting alternative to exploit various applications of the cubic liquid crystalline phases.

This compound is a triol that consists of 3,7,11,15-tetramethylhexadecane bearing three hydroxy substituents at positions 1, 2 and 3.

Mecanismo De Acción

Target of Action

Phytantriol is a unique active ingredient primarily used in skin care and hair care applications . It targets the skin and hair, where it functions to increase the deposition of panthenol, ethyl-panthenol, and keratin amino acids .

Mode of Action

This compound interacts with its targets (skin and hair) by increasing the deposition of panthenol, ethyl-panthenol, and keratin amino acids . This interaction results in improved moisture retention in skin and hair, and helps vitamins and amino acids penetrate .

Biochemical Pathways

It is known that this compound-based lyotropic liquid crystals (llcs) have emerged as a new nanodrug delivery system . These LLCs are systems of amphiphilic molecules that form spontaneously in a solvent .

Pharmacokinetics

This compound-based formulations have been shown to provide a dramatic sustained-release effect for drugs on oral administration . For instance, a study showed that the oral bioavailability of cinnarizine using a this compound formulation was 41%, compared to 19% for a GMO formulation and 6% for an aqueous suspension . The this compound formulation provided a T max for cinnarizine of 33 h, with absorption apparent up to 55 h after administration .

Result of Action

This compound significantly improves water retention, strengthens damaged hair, and visibly prevents color-wash-out . In the context of drug delivery, this compound-based formulations have been shown to improve the therapeutic potential of drugs .

Action Environment

The action of this compound can be influenced by environmental factors such as hydration states . For instance, the formation of this compound-based LLCs is closely related to the water content and temperature of the system

Análisis Bioquímico

Biochemical Properties

Phytantriol plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules . It enhances the deposition of vitamins and amino acids in the skin and hair, improving their penetration and effectiveness . This compound interacts with enzymes such as lipases and esterases, which facilitate its breakdown and assimilation in biological systems . Additionally, it forms liquid crystalline nanoparticles that can encapsulate and deliver bioactive compounds, enhancing their stability and bioavailability .

Cellular Effects

This compound has been shown to influence various cellular processes. In non-small-cell lung cancer cells, this compound-loaded nanoparticles decreased cell proliferation, migration, and colony-forming activity . This effect is mediated through the upregulation of tumor suppressor genes such as PTEN and P53, and the downregulation of genes like KRT18 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function . This compound can inhibit or activate enzymes, depending on the context, and modulate gene expression by interacting with transcription factors . Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability . These interactions contribute to its ability to enhance the delivery and efficacy of bioactive compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound maintains its moisturizing and protective properties over extended periods . Its efficacy may decrease with prolonged exposure to environmental stressors . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained improvements in moisture retention and barrier function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and exhibits beneficial effects such as enhanced moisture retention and reduced inflammation . At high doses, this compound can cause adverse effects, including skin irritation and sensitization . Threshold effects have been observed, where the benefits plateau or diminish beyond a certain dosage . Toxicological studies have shown that this compound has a high oral LD50 value, indicating low acute toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as lipases and esterases, which break it down into smaller molecules that can be further processed by the body . This compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of metabolic enzymes . Its amphiphilic nature allows it to interact with both lipid and aqueous phases, facilitating its integration into various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its amphiphilic properties, allowing it to reach intracellular targets . This compound can also be transported by binding proteins and lipoproteins, which facilitate its distribution in the body . Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these locations, enhancing its activity and function . Its ability to integrate into cell membranes also allows it to modulate membrane-associated processes .

Actividad Biológica

Phytantriol, a branched-chain fatty alcohol, has garnered attention in recent years for its diverse biological activities and applications in drug delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms, formulations, and potential therapeutic uses based on recent research findings.

Overview of this compound

This compound (also known as 3,7,11,15-tetramethylhexadecan-1-ol) is an amphiphilic lipid characterized by its ability to form lyotropic liquid crystalline nanoparticles (LCNs) in aqueous environments. Its unique structural properties enable it to stabilize various formulations, making it a valuable component in pharmaceutical and cosmetic applications. This compound's stability against hydrolysis and enzymatic degradation further enhances its utility in drug delivery systems.

Mechanisms of Biological Activity

-

Cytotoxicity and Anticancer Activity

- A study investigated the formulation of berberine-loaded this compound-based LCNs (BP-LCNs) for anti-cancer applications. The BP-LCNs demonstrated significant cytotoxic effects on A549 lung adenocarcinoma cells by decreasing proliferation and migration while upregulating tumor suppressor genes such as PTEN and P53 . The formulation exhibited a particle size of approximately 200 nm and an entrapment efficiency of 75.31%, indicating its potential for effective drug delivery.

-

Neuronal Growth Factor Delivery

- This compound has been shown to enhance the bioavailability of nerve growth factor (NGF) when incorporated into lipid-based crystalline nanoparticles. In vitro studies using pheochromocytoma cells demonstrated significant neuronal outgrowth induced by NGF-loaded reservoirs, with a 3.28-fold increase in inner ear bioavailability compared to free NGF . This suggests that this compound can improve drug permeability across biological membranes.

- Antimicrobial Properties

Table 1: Summary of Key Studies on this compound

Case Studies

Case Study 1: Berberine-Loaded LCNs

The formulation of berberine with this compound resulted in a highly efficient drug delivery system that demonstrated both antioxidant and anti-inflammatory properties. The study confirmed the potential for treating non-small cell lung cancer (NSCLC) through enhanced drug release profiles and targeted action against tumor cells .

Case Study 2: Nerve Growth Factor Delivery

In a clinical setting focusing on cochlear implants, the use of this compound-based nanoparticles significantly improved the pharmacokinetic profile of NGF, leading to better outcomes in patients requiring inner ear treatments. The study highlighted the importance of lipid-based carriers in enhancing therapeutic efficacy .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Phytantriol is extensively utilized in the formulation of liquid crystalline nanoparticles and other drug delivery systems due to its ability to form various liquid crystalline phases. These phases can encapsulate both hydrophilic and hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Case Study: Berberine-Phytantriol Liquid Crystalline Nanoparticles

A notable application is the berberine-phytantriol-loaded liquid crystalline nanoparticles (BP-LCNs), which have shown enhanced anti-cancer efficacy against non-small cell lung cancer (NSCLC). In vitro studies demonstrated that BP-LCNs inhibited cell proliferation and metastasis in human lung adenocarcinoma A549 cells by regulating key proteins associated with tumor growth and apoptosis, such as survivin and p27 KIP1 . This formulation presents a promising therapeutic candidate for clinical settings.

Self-Assembly in Deep Eutectic Solvents

Research has also explored the self-assembly behavior of this compound in deep eutectic solvents. These solvents facilitate complex phase formations, including cubic and hexagonal phases, which can be tailored for specific applications such as targeted drug delivery. The ability to control lipid structures through solvent manipulation opens new avenues for enhancing drug release profiles .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its moisturizing properties and skin compatibility. It acts as an emollient and enhances the penetration of active ingredients through the skin barrier.

Safety Assessment in Cosmetics

A safety assessment indicated that this compound exhibits low dermal penetration when applied to pig skin, suggesting its suitability for topical formulations. The study found that formulations containing this compound dissolved in ethanol showed significant penetration into both the stratum corneum and living skin tissue . This characteristic makes it valuable for enhancing the efficacy of cosmetic products without compromising skin safety.

Nanotechnology Applications

This compound's unique properties allow it to be employed in nanotechnology, particularly in creating nanocarriers for drug delivery. Its ability to form stable liquid crystalline structures makes it an excellent candidate for developing nanocarriers that can deliver drugs efficiently while minimizing side effects.

Liquid Crystalline Nanoparticles

The incorporation of this compound into liquid crystalline nanoparticles facilitates sustained release and targeted delivery of therapeutic agents. These nanoparticles can be designed to respond to specific stimuli or environmental conditions, enhancing their effectiveness in delivering drugs to targeted sites within the body .

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Berberine-phytantriol nanoparticles | Enhanced anti-cancer efficacy |

| Liquid crystalline formulations | Improved bioavailability of hydrophilic/hydrophobic drugs | |

| Cosmetics | Moisturizers and topical formulations | Low dermal penetration; safe for skin use |

| Nanotechnology | Nanocarriers for drug delivery | Targeted delivery; controlled release |

Propiedades

IUPAC Name |

3,7,11,15-tetramethylhexadecane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIHFIDULQUVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868315 | |

| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74563-64-7 | |

| Record name | Phytantriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74563-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074563647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadecane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTANTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LVI07A72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.